Cas no 2743-78-4 (4-(2R)-2-aminopropylbenzene-1,2-diol)

2743-78-4 structure
Product Name:4-(2R)-2-aminopropylbenzene-1,2-diol
CAS No:2743-78-4
Molecular Formula:C9H13NO2
Molecular Weight:167.205022573471
CID:238269
PubChem ID:38988963
4-(2R)-2-aminopropylbenzene-1,2-diol Properties
Names and Identifiers
-
- 1,2-Benzenediol, 4-(2-aminopropyl)-, (R)-
- (-)-alpha-Methyldopamine
- WA7KSM894W
- (-)-Deoxycobephrine
- D-alpha-Methyldopamine
- (R)-alpha-Methyldopamine
- alpha-Methyldopamine, (R)-
- alpha-Methyldopamine, (-)-
- 1,2-Benzenediol, 4-((2R)-2-aminopropyl)-
- Q27292523
- 4-(2R)-2-aminopropylbenzene-1,2-diol
-
- InChIKey: KSRGADMGIRTXAF-ZCFIWIBFSA-N
- Inchi: 1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m1/s1
- SMILES: OC1=C(C=CC(=C1)C[C@@H](C)N)O
Computed Properties
- Exact Mass: 167.095
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 2
- Monoisotopic Mass: 167.095
- Heavy Atom Count: 12
- Complexity: 141
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -0.5
- Topological Polar Surface Area: 66.5
4-(2R)-2-aminopropylbenzene-1,2-diol Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849439-0.05g |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
2743-78-4 | 0.05g |
$1549.0 |
4-(2R)-2-aminopropylbenzene-1,2-diol Related Literature
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Kalluri V. S. Ranganath,Frank Glorius Catal. Sci. Technol. 2011 1 13
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Kazuko Takezawa,Makoto Tsunoda,Katsuhisa Murayama,Tomofumi Santa,Kazuhiro Imai Analyst 2000 125 293
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R. B. Nasir Baig,Rajender S. Varma Chem. Commun. 2013 49 752
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Rados?aw Mrówczyński,Alexandrina Nan,Jürgen Liebscher RSC Adv. 2014 4 5927
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Edwige Mouafo-Tchinda,Justin Claude Kemmegne-Mbouguen,Charles Peguy Nanseu-Njiki,Henrietta W. Langmi,Chrispin Kowenje,Nicholas M. Musyoka,Robert Mokaya RSC Adv. 2023 13 20816
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Nahid Shahabadi,Maryam Maghsudi Mol. BioSyst. 2014 10 338
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Ya-Ting Lee,You-Liang Hsieh,Yen-Hung Yeh,Chih-Yang Huang RSC Adv. 2015 5 85806
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8. Computational study on the conformations of dopamine, its α- and ortho-methylated derivatives and their N-protonated formsMarcela P. Aliste,Bruce K. Cassels J. Chem. Soc. Perkin Trans. 2 2001 906
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Claire-Marie Martinez,Anne Neud?rffer,Martine Largeron Org. Biomol. Chem. 2012 10 3739
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Isabel álvarez-Martos,Rui Campos,Elena E. Ferapontova Analyst 2015 140 4089
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